molecular formula C11H21NO2 B14620383 1-(3-Isocyanatopropoxy)heptane CAS No. 60852-98-4

1-(3-Isocyanatopropoxy)heptane

Cat. No.: B14620383
CAS No.: 60852-98-4
M. Wt: 199.29 g/mol
InChI Key: PATWWSINFOALIA-UHFFFAOYSA-N
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Description

1-(3-Isocyanatopropoxy)heptane is an organic compound characterized by the presence of an isocyanate group (-NCO) attached to a heptane chain through a propoxy linker

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Isocyanatopropoxy)heptane can be synthesized through the reaction of 3-isocyanatopropyl alcohol with heptanol in the presence of a suitable catalyst. The reaction typically involves the following steps:

    Preparation of 3-Isocyanatopropyl Alcohol: This intermediate can be synthesized by reacting 3-chloropropanol with sodium cyanate under basic conditions.

    Formation of this compound: The 3-isocyanatopropyl alcohol is then reacted with heptanol in the presence of a catalyst such as dibutyltin dilaurate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Isocyanatopropoxy)heptane undergoes several types of chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.

    Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of carbamates.

    Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form urethanes.

    Catalysts: Dibutyltin dilaurate is commonly used to catalyze the reactions involving isocyanates.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Urethanes: Formed from the reaction with alcohols.

    Polyurethanes: Formed from the reaction with polyols.

Scientific Research Applications

1-(3-Isocyanatopropoxy)heptane has several scientific research applications, including:

    Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are utilized in various applications such as foams, elastomers, and coatings.

    Materials Science: Employed in the development of advanced materials with specific properties, such as high strength and flexibility.

    Biology and Medicine: Investigated for its potential use in drug delivery systems and biomedical devices due to its reactivity and ability to form biocompatible polymers.

    Industrial Applications: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong and durable bonds.

Mechanism of Action

The mechanism of action of 1-(3-Isocyanatopropoxy)heptane primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable products like ureas and urethanes. These reactions are often catalyzed by metal catalysts, which enhance the reaction rate and selectivity. The molecular targets and pathways involved in these reactions include the formation of covalent bonds between the isocyanate group and the nucleophilic sites on the reactants.

Comparison with Similar Compounds

1-(3-Isocyanatopropoxy)heptane can be compared with other similar compounds, such as:

    1-(3-Isocyanatopropoxy)pentane: Similar structure but with a shorter alkyl chain.

    1-(3-Isocyanatopropoxy)octane: Similar structure but with a longer alkyl chain.

    1-(3-Isocyanatopropoxy)butane: Similar structure but with an even shorter alkyl chain.

Uniqueness

The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and the properties of the resulting polymers. The heptane chain provides a balance between flexibility and hydrophobicity, making it suitable for various applications in polymer chemistry and materials science.

Properties

CAS No.

60852-98-4

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

1-(3-isocyanatopropoxy)heptane

InChI

InChI=1S/C11H21NO2/c1-2-3-4-5-6-9-14-10-7-8-12-11-13/h2-10H2,1H3

InChI Key

PATWWSINFOALIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOCCCN=C=O

Origin of Product

United States

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